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Compound of Interest

2-(4-
Compound Name: ) _
(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-
(Dimethylamino)phenyl)ethanol, a compound of interest in various research and
development applications. The following sections detail the expected and observed data from
Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 3C), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). The methodologies and interpretations presented herein are
grounded in established spectroscopic principles to ensure scientific integrity and provide
actionable insights for researchers, scientists, and drug development professionals.

Introduction

2-(4-(Dimethylamino)phenyl)ethanol, with the molecular formula C10H1sNO and a molecular
weight of 165.23 g/mol , is a substituted phenethyl alcohol derivative.[1][2] Its structure,
featuring a hydroxyl group, a dimethylamino-substituted aromatic ring, and an ethyl linker, gives
rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is
paramount for confirming its identity, purity, and for understanding its chemical behavior in
various applications, including its use as an accelerator in bone cement curing. This guide will
dissect the key features of its spectroscopic data.

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be
used for the protons and carbons in 2-(4-(Dimethylamino)phenyl)ethanol.
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Caption: Molecular structure of 2-(4-(Dimethylamino)phenyl)ethanol with atom numbering.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful tool for elucidating
the structure of organic molecules by providing information about the chemical environment of
hydrogen atoms.

Predicted *H NMR Data

The *H NMR spectrum of 2-(4-(Dimethylamino)phenyl)ethanol is expected to show distinct
signals for the aromatic protons, the methylene protons of the ethyl chain, the methyl protons of
the dimethylamino group, and the hydroxyl proton.

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
N(CHs)2 ~2.9 Singlet 6H
Ar-CH:z ~2.7-2.8 Triplet 2H
CH2-OH ~3.7-3.8 Triplet 2H
Ar-H (ortho to NMe2) ~6.7 Doublet 2H
Ar-H (meta to NMez2) ~7.1 Doublet 2H
OH Variable Singlet (broad) 1H

Experimental *H NMR Data

Experimental data obtained in CDCls at 400 MHz confirms the predicted structure.[3]
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Assignment Chemical Shift (ppm)
Ar-H (meta to NMez2) 7.087
Ar-H (ortho to NMe2) 6.707
CH2-OH 3.765
N(CHs)2 2.905
Ar-CH:z 2.750

3C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Due to the lack of readily available experimental data, the following chemical shifts are
predicted based on the analysis of similar structures, such as 2-phenylethanol, and considering
the electronic effects of the dimethylamino substituent.[4][5]

Predicted *C NMR Data

The electron-donating dimethylamino group is expected to cause an upfield shift (lower ppm) of
the ortho and para carbons of the aromatic ring and a downfield shift (higher ppm) of the ipso

and meta carbons compared to unsubstituted phenylethanol.
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Predicted Chemical Shift

Carbon Rationale
(ppm)
CHs ~40 Typical for N-methyl groups.
Aliphatic carbon adjacent to an
Ar-CHz ~38 o
aromatic ring.
Aliphatic carbon attached to an
CH2-OH ~63
oxygen atom.
Shielded by the electron-
Ar-C (ortho to NMez2) ~112 )
donating NMez group.
Less affected by the NMe:2
Ar-C (meta to NMez2) ~129
group.
Ar-C (ipso to CH2CH20H) ~128 Substituted aromatic carbon.
] Deshielded due to direct
Ar-C (ipso to NMez) ~149

attachment to nitrogen.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 2-(4-(Dimethylamino)phenyl)ethanol is predicted to exhibit the following

key absorption bands.[6][7][8][9]
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Functional Group

Predicted Absorption
Range (cm™?)

Description

O-H (alcohol)

3550 - 3200 (broad, strong)

Stretching vibration of the

hydroxy! group.

C-H (aromatic)

3100 - 3000 (medium)

Stretching vibrations of C-H

bonds on the aromatic ring.

C-H (aliphatic)

3000 - 2850 (medium)

Stretching vibrations of C-H
bonds in the ethyl and methyl

groups.

C=C (aromaitic)

1600 - 1450 (medium, multiple
bands)

In-ring stretching vibrations of

the aromatic ring.

C-N (tertiary amine)

1335 - 1250 (strong)

Stretching vibration of the

aromatic amine C-N bond.

C-0 (alcohal)

1260 - 1050 (strong)

Stretching vibration of the C-O
bond.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Mass Spectrum Analysis

The electron ionization (El) mass spectrum of 2-(4-(Dimethylamino)phenyl)ethanol is

expected to show a molecular ion peak ([M]*) at m/z = 165, corresponding to its molecular

weight.[3] The most prominent fragmentation is anticipated to be the benzylic cleavage,

resulting in a highly stable resonance-stabilized cation.

Key Predicted Fragments:
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miz Proposed Fragment
165 [C10H15sNO]* (Molecular lon)
134 [M - CH20H]*

The base peak is expected at m/z = 134, resulting from the cleavage of the C-C bond between
the two methylene groups, with the positive charge remaining on the aromatic portion. This
fragment is particularly stable due to resonance delocalization involving the dimethylamino

group.

Proposed Fragmentation Pathway

- +
[M]*+ Benzylic Cleavage M /Cf';g,r]
miz = 165 e =
(Base Peak)

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for 2-(4-(Dimethylamino)phenyl)ethanol in
EI-MS.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for 2-(4-
(Dimethylamino)phenyl)ethanol.

General Experimental Workflow
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Sample Preparation

G-(4-(Dimethylamino)phenyl)ethanoD

!

( Dissolve in appropriate solvent (e.g., CDCIs for NMR) or use neat. )

Spectroscopic Analysis

CH and 13C NMR) (Mass Spectrometry (EI))
Data Processing|& IMH

Grocess raw data (e.g., Fourier transform, baseline correctlon

!

(Correlate spectral features with molecular structura

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-(4-

(Dimethylamino)phenyl)ethanol.

'H and *C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-
(Dimethylamino)phenyl)ethanol in ~0.6 mL of deuterated chloroform (CDCIs) containing
0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary compared to the *H NMR spectrum
due to the lower natural abundance of 13C.

Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the
TMS signal at 0.00 ppm.

Causality Behind Experimental Choices: CDCls is a common solvent for NMR as it dissolves a

wide range of organic compounds and its deuterium signal can be used for locking the

magnetic field. TMS is used as a universal internal standard because it is chemically inert,

volatile, and its protons and carbons resonate at a high field, away from the signals of most

organic compounds.

Infrared (IR) Spectroscopy

Sample Preparation: Place a small amount of the solid 2-(4-
(Dimethylamino)phenyl)ethanol directly onto the crystal of an Attenuated Total Reflectance
(ATR) accessory.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be
automatically subtracted from the sample spectrum.

Data Acquisition: Record the sample spectrum over the range of 4000-400 cm~1.[6]

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique for

solid samples, requiring minimal sample preparation and eliminating the need for making KBr

pellets.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

lonization: Utilize Electron lonization (El) at 70 eV.
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e Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

Causality Behind Experimental Choices: El is a standard ionization technique that provides
reproducible fragmentation patterns, which are useful for structural elucidation and library
matching. A 70 eV electron beam energy is used as it provides good ionization efficiency and
extensive, yet consistent, fragmentation.[10]

Conclusion

The spectroscopic data of 2-(4-(Dimethylamino)phenyl)ethanol are in full agreement with its
proposed structure. The *H NMR provides a clear picture of the proton environments, while the
predicted 13C NMR and IR spectra highlight the key carbon and functional group features. The
mass spectrum confirms the molecular weight and reveals a characteristic fragmentation
pattern dominated by a stable benzylic cation. This comprehensive spectroscopic guide serves
as a valuable resource for the unambiguous identification and characterization of this
compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-(4-
(Dimethylamino)phenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583679#spectroscopic-data-nmr-ir-mass-spec-of-2-
4-dimethylamino-phenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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